Prop-2-ynyl-(4-trifluoromethyl-pyridin-2-yl)-amine
Description
Properties
CAS No. |
944580-77-2 |
|---|---|
Molecular Formula |
C9H7F3N2 |
Molecular Weight |
200.16 g/mol |
IUPAC Name |
N-prop-2-ynyl-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H7F3N2/c1-2-4-13-8-6-7(3-5-14-8)9(10,11)12/h1,3,5-6H,4H2,(H,13,14) |
InChI Key |
WWBMUFRFOKDOPX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=NC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
Prop-2-ynyl-(4-trifluoromethyl-pyridin-2-yl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₈F₃N
- Molecular Weight : 229.18 g/mol
- Chemical Structure : Features a pyridine ring substituted with a trifluoromethyl group and a propargyl amine moiety.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Compounds similar to this compound have shown potential as antitumor agents by inhibiting microtubule polymerization, which is crucial for cell division. For instance, derivatives of trifluoromethylquinolin-4-amines demonstrated significant cytotoxicity against cancer cell lines such as HeLa and PC3, with IC₅₀ values indicating potent anti-proliferative effects .
The mechanisms through which this compound exerts its biological effects may include:
- Microtubule Inhibition : Similar compounds have been identified as microtubule-targeted agents, disrupting the normal function of tubulin and leading to cell cycle arrest and apoptosis in cancer cells .
- Receptor Interactions : The compound may interact with specific receptors or enzymes involved in signaling pathways related to cancer proliferation and survival.
In Vitro Studies
- Cytotoxicity Assays : A study investigated the cytotoxic effects of various derivatives on HeLa cells, revealing that compounds with trifluoromethyl substitutions had enhanced activity compared to non-substituted analogs. For example, compound 5e showed an IC₅₀ of 0.01 µM against HeLa cells, outperforming standard chemotherapeutics like combretastatin A-4 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituent Positioning : The position of the trifluoromethyl group on the pyridine ring significantly impacts potency. Studies have shown that para-substitutions generally yield more potent derivatives compared to meta-substitutions .
| Compound | Substitution | IC₅₀ (µM) | Activity Type |
|---|---|---|---|
| 5e | Trifluoromethyl at position 4 | 0.01 | Antitumor |
| 5f | Trifluoromethyl at position 4 | 0.08 | Antitumor |
| Control | No substitution | >10 | Antitumor |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogs with Trifluoromethyl and Amine Substituents
Compound A : [6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
- Structure: Pyridine ring with -CF₃ (4-position) and dimethylamine (2-position); a diethylaminomethyl-phenyl group is attached at the 6-position.
- Key Differences: The 2-position amine is dimethylated, reducing nucleophilicity compared to the propargylamine in the target compound.
- Implications : Reduced reactivity at the amine site but increased bulkiness may enhance selectivity in receptor binding .
Compound B : Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
- Structure : Pyridine with -CF₃ (4-position), dimethylamine (2-position), and a pyrazole-substituted phenyl group at the 6-position.
- Key Differences :
- The pyrazole moiety introduces hydrogen-bonding capability, unlike the propargyl group.
- Dimethylamine vs. propargylamine alters electronic properties (e.g., basicity).
Compound C : 6-[2-{3-[3-(Dimethylamino)propyl]-5-(trifluoromethyl)phenyl}ethyl]-4-methylpyridin-2-amine
- Structure: Pyridine with -CF₃ (5-position on phenyl), dimethylaminopropyl chain, and ethyl linker.
- Key Differences: The trifluoromethyl group is on a phenyl ring rather than the pyridine. A flexible ethyl linker and dimethylaminopropyl chain increase molecular weight and complexity.
- Implications : Extended alkyl chains may improve membrane permeability but reduce metabolic stability .
Non-Pyridine Analogs with Propargylamine and Trifluoromethyl Groups
Compound D : N-[2-(Trifluoromethyl)benzyl]-2-propyn-1-amine
- Structure : Benzene ring with -CF₃ (2-position) and propargylamine (-NH-C≡CH) on the benzyl group.
- Key Differences :
- Replaces pyridine with benzene, eliminating the ring's nitrogen atom.
- -CF₃ at the 2-position on benzene alters electronic effects compared to the 4-position on pyridine.
- Implications : Loss of pyridine’s electron-deficient character may reduce interactions with metal catalysts or enzymes .
Compound E : N-Benzyl-3-(4-(trifluoromethoxy)phenyl)prop-2-yn-1-amine
Comparative Data Table
Structural and Functional Implications
Electronic Effects :
- The -CF₃ group in the target compound’s 4-position on pyridine withdraws electrons, enhancing the ring’s electrophilicity. This contrasts with -CF₃ on benzene (Compound D), which has weaker electron-withdrawing effects .
- Propargylamine’s terminal alkyne enables click reactions (e.g., with azides), a feature absent in dimethylamine analogs .
- Steric and Solubility Considerations: Bulky substituents (e.g., diethylaminomethyl-phenyl in Compound A) reduce solubility but may improve target specificity.
Biological Relevance :
- Pyridine-based compounds (target, A, B) are more likely to engage in π-π stacking or coordinate with metal ions compared to benzene analogs.
- The trifluoromethoxy group in Compound E increases polarity, which could be advantageous in hydrophilic environments .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Prop-2-ynyl-(4-trifluoromethyl-pyridin-2-yl)-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions , including:
- Sonogashira coupling for introducing the propargyl group (prop-2-ynyl) to the pyridine core.
- Nucleophilic substitution to attach the trifluoromethylpyridin-2-amine moiety.
Key factors affecting yield include catalyst choice (e.g., Pd/Cu systems), solvent polarity (DMF or toluene), and inert atmosphere maintenance. For example, elevated temperatures (~80°C) and controlled stoichiometry reduce side reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and fluorine integration.
- HPLC-MS for purity assessment and molecular weight confirmation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated in pyrimidine-amine analogs .
Q. What preliminary biological assays are suitable for the initial evaluation of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and antimicrobial susceptibility testing (MIC determination via microdilution). For instance, pyrimidin-2-amine derivatives have been tested against E. coli and S. aureus using standardized CLSI protocols .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of the propargyl group in this compound?
- Methodological Answer : Optimization strategies include:
- Screening catalyst-ligand systems (e.g., Pd(PPh₃)₄ vs. CuI/1,10-phenanthroline).
- Adjusting solvent polarity (DMF for polar intermediates vs. toluene for non-polar steps).
- Monitoring reaction progress via TLC or GC-MS to minimize over-reaction byproducts. Comparative studies show Pd catalysts improve regioselectivity in aryl-alkyne couplings .
Q. What strategies address discrepancies in biological activity data between synthetic batches?
- Methodological Answer : Investigate:
- Purity profiles using HPLC with UV/ELSD detection to identify impurities (e.g., unreacted intermediates).
- Chiral HPLC to rule out stereoisomerism, critical for trifluoromethylpyridine derivatives.
- X-ray or NOE NMR to confirm structural integrity, as seen in pyrimidin-4-amine analogs .
Q. What computational methods are recommended to predict interactions between this compound and biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model binding to enzymes like kinases. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Experimental validation via surface plasmon resonance (SPR) can quantify binding affinities .
Q. How can researchers design analogs to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer : Focus on:
- Substituent variation : Replace the trifluoromethyl group with -CF₂H or -OCF₃ to assess electronic effects.
- Propargyl chain modification : Introduce alkyl or aryl substituents to probe steric tolerance.
Test analogs in dose-response assays and apply QSAR modeling (e.g., CoMFA) to correlate structural features with activity .
Q. What are the challenges in scaling up synthesis while maintaining purity and yield?
- Methodological Answer : Key challenges include:
- Catalyst recovery : Use immobilized Pd catalysts to reduce costs.
- Solvent selection : Replace high-boiling solvents (DMF) with alternatives like acetonitrile for easier post-reaction purification.
- Purification : Optimize column chromatography gradients or switch to recrystallization for bulk batches. Impurity thresholds must be validated via ICH guidelines for pharmaceutical intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
